An In-depth Technical Guide on 6-Methylpyridine-3-carboxamidine and its Analogue, 6-Methylpyridine-3-carboxamide
An In-depth Technical Guide on 6-Methylpyridine-3-carboxamidine and its Analogue, 6-Methylpyridine-3-carboxamide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific experimental data for the chemical properties, synthesis, or biological activity of 6-Methylpyridine-3-carboxamidine . The following guide provides a comprehensive overview of the closely related and well-documented analogue, 6-Methylpyridine-3-carboxamide , and discusses general principles applicable to the synthesis and potential biological significance of the target compound.
Core Compound: 6-Methylpyridine-3-carboxamide
6-Methylpyridine-3-carboxamide, also known as 6-methylnicotinamide, is a readily available chemical intermediate. Its properties are well-characterized, making it a crucial starting point for the potential synthesis of 6-Methylpyridine-3-carboxamidine.
Chemical Properties of 6-Methylpyridine-3-carboxamide
A summary of the key chemical and physical properties of 6-Methylpyridine-3-carboxamide is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 6-Methylpyridine-3-carboxamide | [1][2] |
| Synonyms | 2-Methylpyridine-5-carboxamide, 6-Methylnicotinamide | [1][2] |
| CAS Number | 6960-22-1 | [1][3] |
| Molecular Formula | C₇H₈N₂O | [1][3] |
| Molecular Weight | 136.15 g/mol | [1] |
| Melting Point | 197-199 °C | [1] |
| Boiling Point | 289.4±28.0 °C (Predicted) | |
| Solubility | Soluble in water (50 mg/mL) | [1] |
| pKa | 15.04±0.50 (Predicted) | |
| Appearance | Pale Beige to Pale Orange Solid |
Experimental Data for 6-Methylpyridine-3-carboxamide
While specific experimental protocols for 6-Methylpyridine-3-carboxamidine are unavailable, the analytical characterization of the carboxamide is documented. Researchers synthesizing the carboxamidine would likely employ similar techniques for its characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
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Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Synthesis of Pyridine Carboxamidines: A General Overview
The conversion of a carboxamide to a carboxamidine is a known chemical transformation. While a specific protocol for 6-Methylpyridine-3-carboxamidine is not available, a general synthetic approach can be proposed based on established methodologies.
Potential Synthetic Pathway
A common method for the synthesis of carboxamidines from carboxamides involves a two-step process: activation of the amide carbonyl group followed by reaction with an amine.
General Experimental Protocol for Carboxamidine Synthesis
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Activation of the Carboxamide: The starting carboxamide (e.g., 6-Methylpyridine-3-carboxamide) is treated with a dehydrating/activating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent (e.g., dichloromethane, chloroform) to form an imidoyl chloride intermediate. This reaction is typically performed at reduced temperatures.
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Amination: The activated intermediate is then reacted in situ with a source of ammonia, such as a solution of ammonia in an organic solvent or an ammonium salt (e.g., ammonium chloride), to yield the desired carboxamidine. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a basic solution. The product is then extracted into an organic solvent, dried, and purified using column chromatography or recrystallization to afford the pure carboxamidine, often as a hydrochloride salt.
Biological Significance and Drug Development Context
Pyridine-based structures are prevalent in a wide range of pharmaceuticals due to their ability to engage in various biological interactions. Pyridine derivatives have been investigated for a multitude of therapeutic applications, including as antimicrobial and antiviral agents.
The Carboxamidine Group in Medicinal Chemistry
The carboxamidine functional group is of significant interest in drug design. It is often employed as a bioisosteric replacement for the carboxamide group. Bioisosterism is a strategy used to modify a lead compound's properties while retaining its biological activity by replacing a functional group with another that has similar steric and electronic characteristics.
The replacement of a carboxamide with a carboxamidine can lead to:
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Increased Basicity: Carboxamidines are more basic than carboxamides, which can influence salt formation and pharmacokinetic properties.
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Enhanced Hydrogen Bonding: The carboxamidine group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger interactions with biological targets.
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Modulated Lipophilicity: This substitution can alter the compound's solubility and ability to cross cell membranes.
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Improved Metabolic Stability: In some cases, the carboxamidine moiety may be less susceptible to enzymatic degradation compared to the carboxamide.
Given the diverse biological activities of pyridine derivatives, it is plausible that 6-Methylpyridine-3-carboxamidine could be a target for synthesis and evaluation in drug discovery programs.
Conclusion
While direct experimental data on 6-Methylpyridine-3-carboxamidine is not currently available in the public domain, this guide provides a solid foundation for researchers interested in this compound. By leveraging the known properties and chemistry of its close analogue, 6-Methylpyridine-3-carboxamide, and applying established synthetic methodologies for carboxamidine formation, the synthesis and characterization of this novel compound are achievable. Furthermore, the principles of bioisosterism suggest that 6-Methylpyridine-3-carboxamidine could possess interesting biological properties worthy of investigation in the context of drug development. Future research is required to synthesize and characterize this compound and to explore its potential therapeutic applications.
